molecular formula C18H17N3OS B2452137 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1207041-85-7

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2452137
CAS No.: 1207041-85-7
M. Wt: 323.41
InChI Key: KRUXWWCGYLKVTQ-UHFFFAOYSA-N
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Description

2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Mechanism of Action

    Target of Action

    Imidazole-containing compounds are known for their broad range of biological activities. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures . .

    Pharmacokinetics

    Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that imidazole-containing compounds like “2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide” might have good bioavailability.

    Result of Action

    The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using a palladium catalyst.

    Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitro compounds.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-phenylimidazole: Lacks the thioether and acetamide groups, resulting in different chemical properties and biological activities.

    2-Mercaptoimidazole: Contains a thiol group instead of a thioether, leading to different reactivity and applications.

    2-Acetamidoimidazole: Contains an acetamide group but lacks the benzyl and phenyl substituents, affecting its overall properties.

Uniqueness

2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both the thioether and acetamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the imidazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(1-benzyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c19-17(22)13-23-18-20-11-16(15-9-5-2-6-10-15)21(18)12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUXWWCGYLKVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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